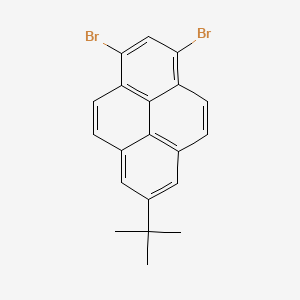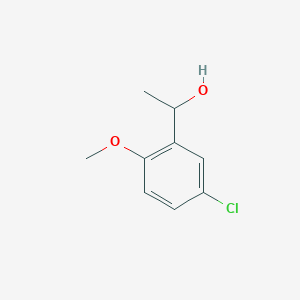
1-(5-Chlor-2-methoxyphenyl)ethanol
Übersicht
Beschreibung
1-(5-Chloro-2-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H11ClO2. It is a derivative of phenol, featuring a chloro and methoxy substituent on the benzene ring, along with an ethanol group. This compound is used in various chemical reactions and has applications in scientific research.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-2-methoxyphenyl)ethanol is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(5-Chloro-2-methoxyphenyl)ethanol can be synthesized through several methods. One common method involves the reduction of 1-(5-chloro-2-methoxyphenyl)ethanone using a reducing agent such as lithium aluminium hydride in anhydrous tetrahydrofuran at low temperatures . The reaction is typically carried out at 0°C and requires careful handling of reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of 1-(5-Chloro-2-methoxyphenyl)ethanol often involves large-scale reduction processes using similar reducing agents. The reaction conditions are optimized for scalability, including temperature control, solvent selection, and purification steps to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-(5-chloro-2-methoxyphenyl)ethanone using oxidizing agents like chromium trioxide.
Reduction: The compound can be further reduced to form 1-(5-chloro-2-methoxyphenyl)ethane.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminium hydride in anhydrous tetrahydrofuran.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 1-(5-Chloro-2-methoxyphenyl)ethanone.
Reduction: 1-(5-Chloro-2-methoxyphenyl)ethane.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and methoxy groups influence its binding affinity and reactivity. The ethanol group allows for hydrogen bonding and other interactions that can modulate its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Chlorophenyl)-2-(isopropylamino)ethanol
- 3-Chloro-2-methylbenzyl alcohol
- 2-(3-Chloro-2-fluorophenyl)ethanol
Uniqueness
1-(5-Chloro-2-methoxyphenyl)ethanol is unique due to the specific positioning of the chloro and methoxy groups on the benzene ring, which imparts distinct chemical and biological properties. This structural arrangement affects its reactivity and interaction with other molecules, making it valuable in various research and industrial applications .
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSSGZBQJZZVER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
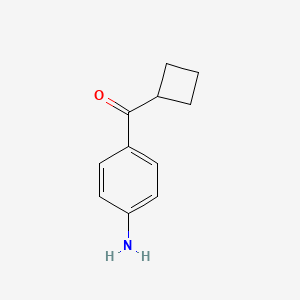
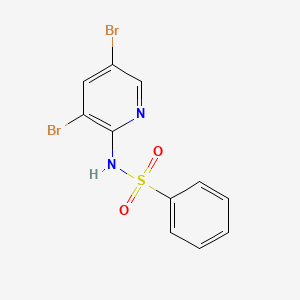
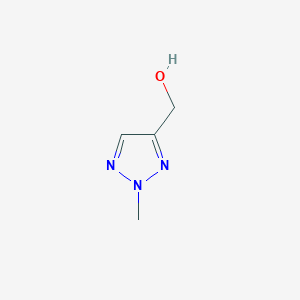
![[4-(Methylamino)oxan-4-yl]methanol](/img/structure/B1426981.png)
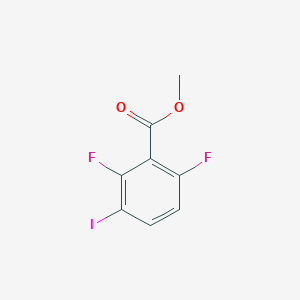
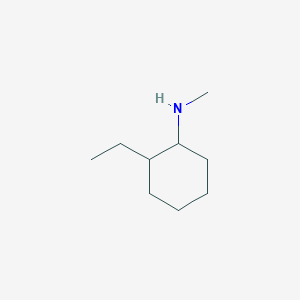


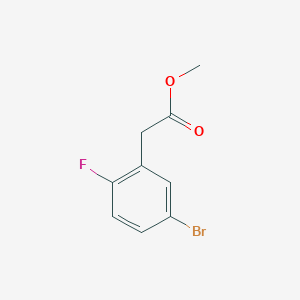
![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B1426988.png)
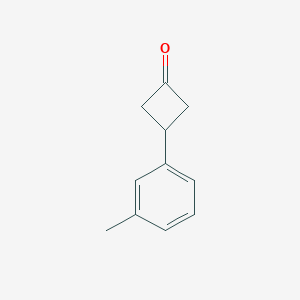
![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1426990.png)

